molecular formula C12H15Cl2N3O B5497870 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide

Cat. No.: B5497870
M. Wt: 288.17 g/mol
InChI Key: JYLPLDCEDOFEJD-UHFFFAOYSA-N
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Description

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 3,4-dichlorophenyl group and an acetamide group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide typically involves the reaction of 3,4-dichloroaniline with piperazine, followed by acetylation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

    Chemistry: It is used as an intermediate in the synthesis of other complex molecules.

    Biology: The compound has shown potential as a ligand for certain receptors, making it useful in receptor binding studies.

    Medicine: Research has indicated its potential as an anticonvulsant and antipsychotic agent.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, leading to various physiological effects. For instance, it may act as an antagonist or agonist at serotonin or dopamine receptors, influencing mood and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(3,4-Dichlorophenyl)piperazin-1-yl]acetamide stands out due to its specific substitution pattern on the piperazine ring, which imparts unique biological activities. Its dichlorophenyl group enhances its binding affinity to certain receptors, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15Cl2N3O/c13-10-2-1-9(7-11(10)14)17-5-3-16(4-6-17)8-12(15)18/h1-2,7H,3-6,8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYLPLDCEDOFEJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)N)C2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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